2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19989920
InChI: InChI=1S/C19H24N6O2S/c26-18-5-4-17(23-11-13-28-14-12-23)21-25(18)15-19(27)24-9-7-22(8-10-24)16-3-1-2-6-20-16/h1-6H,7-15H2
SMILES:
Molecular Formula: C19H24N6O2S
Molecular Weight: 400.5 g/mol

2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC19989920

Molecular Formula: C19H24N6O2S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one -

Specification

Molecular Formula C19H24N6O2S
Molecular Weight 400.5 g/mol
IUPAC Name 2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6-thiomorpholin-4-ylpyridazin-3-one
Standard InChI InChI=1S/C19H24N6O2S/c26-18-5-4-17(23-11-13-28-14-12-23)21-25(18)15-19(27)24-9-7-22(8-10-24)16-3-1-2-6-20-16/h1-6H,7-15H2
Standard InChI Key WZMZSLSXJWDJNP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

The compound, with the systematic name 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one, belongs to the pyridazinone family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₉H₂₄N₆O₂S, and it has a molecular weight of 400.5 g/mol . The CAS registry number 1324073-39-3 uniquely identifies it in chemical databases.

Structural Features

The molecule comprises two primary heterocyclic systems:

  • A pyridazin-3(2H)-one core substituted at the 6-position with a thiomorpholine group.

  • A 2-oxoethyl side chain at the 2-position, further functionalized with a 4-(pyridin-2-yl)piperazine moiety.

The SMILES notation (O=C(Cn1nc(N2CCSCC2)ccc1=O)N1CCN(c2ccccn2)CC1) provides insight into the connectivity of these groups . The thiomorpholine substituent introduces a sulfur atom into the morpholine ring, potentially enhancing lipophilicity and binding affinity to sulfur-rich biological targets.

Synthetic Pathways and Methodologies

Hypothetical Synthesis Route

A plausible pathway could involve:

  • Formation of the pyridazinone core through cyclization of a dihydrazide precursor.

  • Introduction of thiomorpholine at the 6-position via Buchwald-Hartwig amination or SNAr reaction.

  • Side-chain functionalization at the 2-position using a ketone intermediate coupled with 4-(pyridin-2-yl)piperazine.

Optimization of reaction conditions (e.g., temperature, catalyst) would be critical to achieving high yields, as demonstrated in the synthesis of related pyridazinones .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR would resolve the proton environments of the pyridazinone core, thiomorpholine, and piperazine groups.

  • Mass Spectrometry: High-resolution MS (HRMS) can confirm the molecular ion peak at m/z 400.5 .

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